

Structure-Activity Relationship of Neurokinin A(4-10) Analogs

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Compound of Interest		
Compound Name:	Neurokinin A(4-10) TFA	
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Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in various physiological processes, including smooth muscle contraction and inflammation.[1] The C-terminal heptapeptide fragment, NKA(4-10), with the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2, has been a focal point of SAR studies as it retains significant biological activity.[2] These studies have systematically explored the importance of each amino acid residue for receptor affinity and efficacy, primarily at the NK-2 receptor.

Key Findings from Amino Acid Substitution Studies:

- Position 4 (Asp): The aspartic acid residue at this position is crucial for agonist activity. Its substitution with L-alanine leads to a significant decrease (8- to 80-fold) in binding affinity.[3] Replacement with Gln or Asn also reduces binding affinity for the rat fundus NK-2 receptor.
 [4]
- Position 5 (Ser): This position appears to be more tolerant to modifications. L-alanine substitution at this position does not significantly affect binding affinity.[3] Interestingly, replacing Serine with a positively charged residue like Lysine can substantially increase the affinity of [Nle¹⁰]NKA(4-10) for the NK-2 receptor, while a negatively charged residue like Glutamate decreases it.[4][5]
- Position 6 (Phe): The phenylalanine at position 6 is of paramount importance for receptor interaction. Its substitution with L-alanine results in a drastic 5000-fold decrease in binding affinity.[3] The size and planarity of the aromatic side chain at this position are critical for



biological activity.[6] Introduction of conformational constraints by replacing Phe⁶ with analogs like Tic or β-MePhe also leads to a decrease in binding affinity.[7]

- Position 7 (Val): The valine residue is another structurally important feature for agonist
 activity. L-alanine substitution at this position causes a notable reduction in binding affinity.[3]
 Replacing Val⁷ with its D-enantiomer drastically diminishes both binding and functional
 potency.[3]
- Position 8 (Gly): While L-alanine substitution at this position does not significantly impact binding affinity, it can lead to partial agonism or even antagonism at the human NK-2 receptor.[3] Substitution of Gly⁸ with the more flexible β-Alanine has been shown to increase the selectivity of the analog for the NK-2 receptor.[2][8]
- Position 9 (Leu): The leucine residue is important for maintaining high affinity. L-alanine substitution at this position results in a significant decrease in binding affinity.[3]
- Position 10 (Met): The C-terminal methionine is critical for agonist activity. L-alanine substitution leads to a substantial decrease in binding affinity.[3] Analogs with substitutions at this position, such as [Nle¹º]NKA(4-10), have been developed to improve stability while maintaining activity.[8]
- Chirality: The stereochemistry of the amino acids is vital for activity. The replacement of residues with their respective D-enantiomers, particularly at positions 6 and 7, drastically reduces both binding affinity and functional potency.[3]

Comparative Data on NKA(4-10) Analog Activity

The following tables summarize the quantitative data on the binding affinity and functional activity of various NKA(4-10) analogs from the cited literature.

Table 1: Effect of L-Alanine Substitution on Binding Affinity of NKA(4-10) Analogs at the Human NK-2 Receptor.[3]



Analog	Position of Substitution	Fold Decrease in Binding Affinity
[Ala ⁴]NKA(4-10)	4	8-80
[Ala ⁵]NKA(4-10)	5	Not significant
[Ala ⁶]NKA(4-10)	6	5000
[Ala ⁷]NKA(4-10)	7	8-80
[Ala ⁸]NKA(4-10)	8	Not significant
[Ala ⁹]NKA(4-10)	9	8-80
[Ala ¹⁰]NKA(4-10)	10	8-80

Table 2: Functional Characterization of NKA(4-10) Analogs at the Human NK-2 Receptor.[3]

Analog	Functional Activity
L-Ala ⁶ NKA(4-10)	Partial agonist
L-Ala ⁸ NKA(4-10)	Partial agonist / Antagonist
D-Phe ⁶ NKA(4-10)	Partial agonist
D-Val ⁷ NKA(4-10)	Partial agonist
D-Met ¹⁰ NKA(4-10)	Partial agonist

Experimental Protocols

The structure-activity relationships described above were determined using a combination of in vitro pharmacological assays.

Radioligand Binding Assays

This method is used to determine the binding affinity of the NKA(4-10) analogs to the NK-2 receptor.



- Membrane Preparation: Membranes are prepared from tissues or cells expressing the NK-2 receptor (e.g., human colon circular muscle, CHO cells transfected with the human NK-2 receptor).[3][7]
- Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [125]]NKA or [3H]NKA) and varying concentrations of the unlabeled NKA(4-10) analog (competitor).[3][7]
- Separation: The bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
- Data Analysis: Competition binding curves are generated, and the inhibitory constant (Ki) or the concentration that inhibits 50% of specific binding (IC50) is calculated to determine the affinity of the analog for the receptor.[9]

In Vitro Functional Assays (Smooth Muscle Contraction)

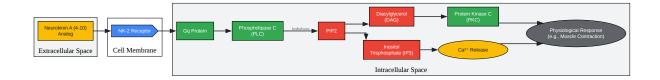
These assays measure the biological activity (efficacy and potency) of the NKA(4-10) analogs by assessing their ability to induce smooth muscle contraction.

- Tissue Preparation: Isolated smooth muscle preparations, such as human colon circular muscle, guinea pig trachea, or hamster tracheal rings, are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[3][6][10]
- Equilibration: The tissues are allowed to equilibrate under a resting tension.
- Cumulative Concentration-Response Curves: Increasing concentrations of the NKA(4-10)
 analog are added to the organ bath, and the resulting contractile response is measured
 isometrically.
- Data Analysis: Concentration-response curves are plotted, and pharmacological parameters such as the pD2 (-log of the molar concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined to characterize the potency and efficacy of the analog.[10]



Signaling Pathways of Neurokinin A

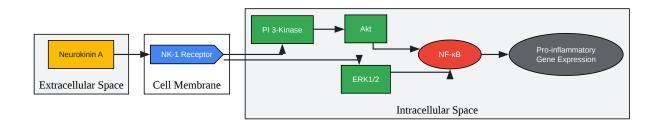
Neurokinin A primarily exerts its effects by binding to G-protein coupled receptors (GPCRs), with a preference for the NK-2 receptor.[1][11]



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Caption: Neurokinin A (4-10) signaling through the NK-2 receptor.

In some cell types, such as murine macrophages, Neurokinin A can also engage the NK-1 receptor, leading to the activation of pro-inflammatory signaling pathways.[12][13]



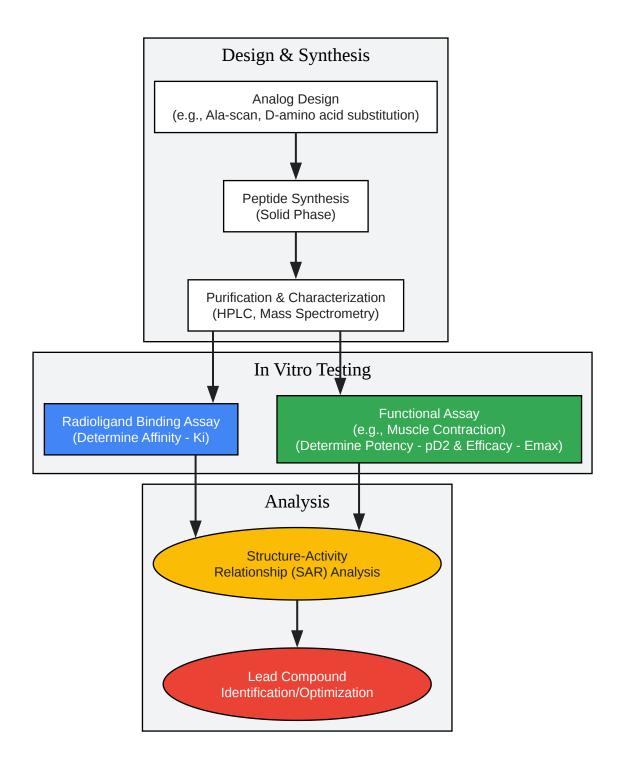
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Caption: NKA-induced pro-inflammatory signaling via the NK-1 receptor.



Experimental Workflow for SAR Analysis

The systematic evaluation of NKA(4-10) analogs follows a well-defined workflow.



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Caption: Workflow for the structure-activity analysis of NKA(4-10) analogs.

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